molecular formula C26H29NO4 B2790261 (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid CAS No. 467438-40-0

(2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid

Cat. No.: B2790261
CAS No.: 467438-40-0
M. Wt: 419.521
InChI Key: CRUQGOIDPMKBGN-KOSHJBKYSA-N
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Description

(2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid (CAS No. 467438-40-0) is an Fmoc-protected pyrrolidine derivative widely used in peptide synthesis. Its molecular formula is C26H29NO4, with a molecular weight of 419.51 g/mol . The compound features a cyclohexyl substituent at the 4-position of the pyrrolidine ring, which enhances hydrophobicity and influences conformational control during peptide chain assembly. The stereochemistry (2S,4S) ensures specific spatial arrangements critical for stabilizing secondary structures like β-turns and preventing aggregation .

Properties

IUPAC Name

(2S,4S)-4-cyclohexyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO4/c28-25(29)24-14-18(17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,17-18,23-24H,1-3,8-9,14-16H2,(H,28,29)/t18-,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUQGOIDPMKBGN-KOSHJBKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467438-40-0
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-cyclohexyl-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,4S)-
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as cyclohexylamine and proline derivatives.

    Formation of Pyrrolidine Ring: The cyclohexylamine is reacted with a suitable proline derivative under conditions that promote cyclization to form the pyrrolidine ring.

    Fmoc Protection: The amino group of the resulting pyrrolidine derivative is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated peptide synthesizers are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further coupling reactions.

    Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Substitution Reactions:

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: DIC and HOBt in an organic solvent such as DMF or dichloromethane are used for peptide bond formation.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions on the cyclohexyl group.

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptide Chains: Coupling reactions result in the formation of peptide chains with specific sequences and properties.

    Functionalized Derivatives: Substitution reactions produce derivatives with various functional groups attached to the cyclohexyl ring.

Scientific Research Applications

Peptide Synthesis

Role as a Protecting Group:
The compound is extensively used as a protecting group in solid-phase peptide synthesis. It enhances the efficiency and yield of peptide chains by protecting amino groups during the synthesis process. The Fmoc (9-fluorenylmethoxycarbonyl) group allows for selective deprotection under mild conditions, making it a preferred choice for synthesizing complex peptides.

Case Study:
In a study published by Chem-Impex, researchers utilized (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid to synthesize a series of cyclic peptides. The results demonstrated improved yields and purities compared to traditional methods, highlighting its effectiveness in peptide synthesis .

Drug Development

Design of Novel Drug Candidates:
The unique structural properties of this compound facilitate the design of novel drug candidates, particularly peptide-based therapeutics. Its ability to mimic natural amino acids while providing additional steric bulk makes it valuable in developing drugs that target specific biological pathways.

Case Study:
A recent investigation into peptide-based drugs for treating neurological disorders employed this compound to create derivatives that exhibited enhanced receptor binding affinities. These derivatives showed promise in preclinical models for conditions such as Alzheimer's disease .

Bioconjugation

Versatile Linker Application:
The compound serves as a versatile linker in bioconjugation processes, which are crucial for attaching biomolecules to various surfaces or carriers. This application is particularly important in the development of targeted drug delivery systems and diagnostic tools.

Case Study:
Research highlighted in PubChem demonstrated the use of this compound in creating bioconjugates for targeted cancer therapy. The conjugates showed improved specificity and reduced off-target effects compared to conventional therapies .

Research in Neuroscience

Targeting Specific Receptors:
In neuroscience research, this compound is employed to synthesize ligands that target specific receptors in the brain. This application aids in understanding neurological disorders and developing new therapeutic strategies.

Case Study:
A study focused on synthesizing receptor antagonists for glutamate receptors utilized this compound as a building block. The synthesized compounds demonstrated significant activity in vitro and were further evaluated for their potential therapeutic effects .

Material Science

Creation of Advanced Materials:
Beyond biological applications, the compound can be utilized in material science to create advanced materials with specific properties such as improved mechanical strength or thermal stability.

Case Study:
Research conducted on polymer composites incorporated this compound to enhance the mechanical properties of the resulting materials. The study found that the addition of this compound significantly improved tensile strength and flexibility .

Mechanism of Action

The mechanism of action of (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptide chains. The cyclohexyl group contributes to the hydrophobic interactions within the peptide, influencing its folding and stability.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid with structurally analogous derivatives, highlighting substituent variations, stereochemistry, and molecular properties.

Compound Name (CAS No.) Substituent at 4-Position Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound : this compound (467438-40-0) Cyclohexyl (2S,4S) C26H29NO4 419.51 Hydrophobic interactions, conformational control, peptide backbone stabilization.
(2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid (1820571-03-6) Cyclohexyl (2S,4R) C26H29NO4 419.51 Diastereomeric effects on peptide folding; altered spatial arrangement compared to (4S).
(2S,4R)-Fmoc-4-cyclohexyloxy-pyrrolidine-2-carboxylic acid (757951-65-8) Cyclohexyloxy (2S,4R) C26H29NO5 435.52 Increased polarity due to ether oxygen; potential solubility modulation in peptide synthesis.
(2S,4S)-Fmoc-4-(propargyloxycarbonyl)amino-pyrrolidine-2-carboxylic acid (2451202-17-6) Propargyloxycarbonylamino (2S,4S) C24H22N2O6 434.44 Click chemistry applications; functionalization via alkyne-azide cycloaddition.
(2S,4R)-Fmoc-4-tritylmercapto-pyrrolidine-2-carboxylic acid (281655-34-3) Tritylmercapto (2S,4R) C39H33NO4S 611.75 Bulky trityl group enhances steric hindrance; protects sulfhydryl groups during synthesis.
(2S,4S)-Fmoc-4-palmitamidopyrrolidine-2-carboxylic acid (458547-19-8) Palmitamido (2S,4S) C36H50N2O5 590.81 Long alkyl chain for lipidated peptide design; membrane anchoring applications.
(2S,4R)-Fmoc-4-(4-fluorobenzyl)-pyrrolidine-2-carboxylic acid (959576-18-2) 4-Fluorobenzyl (2S,4R) C27H24FNO4 445.49 Fluorine-induced hydrophobicity and electronic effects; stabilizes aromatic interactions.
(2S,4S)-Fmoc-4-phenyl-pyrrolidine-2-carboxylic acid (215190-21-9) Phenyl (2S,4S) C26H23NO4 413.47 Compact aromatic group for π-π stacking; moderate hydrophobicity.
(2S,4S)-Fmoc-4-phenoxy-pyrrolidine-2-carboxylic acid (1260617-48-8) Phenoxy (2S,4S) C26H23NO5 429.46 Ether linkage improves solubility; potential hydrogen bonding via oxygen.

Key Comparative Insights

Substituent Effects: Hydrophobicity: Cyclohexyl and phenyl groups enhance hydrophobicity, while phenoxy and cyclohexyloxy substituents introduce partial polarity .

Stereochemical Influence :

  • The (4S) vs. (4R) configuration alters pyrrolidine ring puckering, affecting peptide backbone conformation. For example, the (2S,4S) target compound stabilizes β-turns, whereas (2S,4R) derivatives may favor alternate secondary structures .

Functional Applications: Click Chemistry: Propargyloxycarbonylamino derivatives enable site-specific modifications via alkyne-azide reactions . Lipidation: Palmitamido-substituted derivatives are used in lipidated peptides for membrane association .

Biological Activity

(2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid (CAS Number: 467438-40-0) is a synthetic amino acid derivative notable for its applications in peptide synthesis and potential therapeutic roles. The compound features a fluorene-derived Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is widely used in solid-phase peptide synthesis due to its stability and ease of removal. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H29NO4
  • Molecular Weight : 419.51 g/mol
  • Structure : The compound consists of a pyrrolidine ring with a cyclohexyl substituent and a carboxylic acid functional group.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its role as a building block in peptide synthesis. Its unique structure allows for the incorporation into peptides that may exhibit specific biological activities, particularly in targeting protein-protein interactions.

  • Inhibition of Protein Interactions : Compounds that incorporate this compound have shown potential in disrupting protein-protein interactions critical in various disease pathways.
  • Modulation of Enzyme Activity : As part of larger peptide constructs, this compound may influence enzyme activity by altering substrate binding or stability.

Case Study 1: PD-L1 Inhibition

Recent studies have highlighted the potential of compounds derived from this compound as PD-L1 inhibitors. PD-L1 is a critical checkpoint protein involved in immune evasion by tumors.

  • Research Findings : A study demonstrated that modified peptides containing this compound exhibited inhibitory activity against PD-L1, enhancing T-cell activation and promoting anti-tumor responses. The binding affinity was reported to be in the low nanomolar range, indicating strong potential for therapeutic applications in cancer immunotherapy .

Case Study 2: Neuroprotective Effects

Another area of research involves the neuroprotective effects of peptides synthesized using this compound.

  • Research Findings : Peptides incorporating this amino acid showed promise in models of neurodegenerative diseases by promoting neuronal survival and reducing apoptosis. The mechanism was linked to modulation of signaling pathways involved in cell survival .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
PD-L1 InhibitionDisruption of PD-1/PD-L1 interaction
NeuroprotectionModulation of survival signaling pathways
Enzyme InhibitionAltered substrate binding

Q & A

Q. What is the functional role of the Fmoc group in (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid during peptide synthesis?

The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amine functionality, enabling stepwise peptide elongation in solid-phase synthesis. It is cleaved under mild basic conditions (e.g., 20% piperidine in DMF), preserving acid-sensitive side chains and the peptide backbone. The cyclohexyl substituent enhances conformational rigidity, reducing aggregation during synthesis .

Q. What analytical methods are essential for confirming the stereochemical integrity of this compound?

  • HPLC with chiral columns : Resolves enantiomeric impurities (retention time comparison against standards).
  • NMR spectroscopy : 1H and 13C NMR confirm the cyclohexyl group’s axial/equatorial orientation and Fmoc protection. 2D NMR (COSY, NOESY) verifies stereochemistry via spatial correlations (e.g., NOE between cyclohexyl protons and pyrrolidine backbone) .
  • Mass spectrometry : Validates molecular weight (expected [M+H]+ = 495.56 g/mol for C29H33NO4) .

Q. How should this compound be stored to prevent degradation?

Store at –20°C under inert gas (argon/nitrogen), protected from light and humidity. Desiccate to avoid hydrolysis of the Fmoc group. Shelf life exceeds 12 months under these conditions .

Advanced Research Questions

Q. How does the cyclohexyl substituent influence peptide secondary structure and aggregation propensity?

The cyclohexyl group imposes steric constraints on the pyrrolidine ring, favoring trans-amide conformations and reducing β-sheet aggregation. Hydrophobic interactions between cyclohexyl moieties and peptide side chains stabilize helical or turn structures. Comparative CD spectroscopy of peptides with/without the substituent shows increased ellipticity at 222 nm (α-helix signature) .

Q. What synthetic strategies minimize racemization during coupling of this compound?

  • Activation reagents : Use HATU/DIPEA (1:2 molar ratio) for rapid coupling (<30 min).
  • Temperature control : Perform reactions at 0–4°C to slow base-catalyzed racemization.
  • Monitoring : Test coupling completion via Kaiser test or HPLC. The cyclohexyl group’s steric bulk reduces racemization risk compared to less hindered analogs (e.g., 4-phenyl derivatives) .

Q. How can molecular dynamics (MD) simulations predict the conformational effects of incorporating this compound into peptides?

Q. What personal protective equipment (PPE) is required when handling this compound?

  • Respiratory : N95 mask for powder handling.
  • Gloves : Nitrile gloves (≥8 mil thickness).
  • Eye protection : Goggles with side shields.
  • Lab coat : Chemical-resistant material.
    Avoid skin contact; wash immediately with soap/water if exposed .

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